molecular formula C10H19N3O3 B5196369 3,9-Dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene

3,9-Dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene

Cat. No.: B5196369
M. Wt: 229.28 g/mol
InChI Key: AYLLGANDCRGAHU-UHFFFAOYSA-N
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Description

3,9-Dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[430]non-6-ene is a complex organic compound with the molecular formula C10H19N3O3 It is known for its unique bicyclic structure, which includes two nitrogen atoms and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of hydroxyl groups and other functional groups under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

3,9-Dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3,9-Dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,9-dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrogen groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A similar compound with a cyclobutane core and hydroxyl groups, used in organic synthesis and material science.

    2-(Benzyloxy)-4-nitrobenzoic acid: Another compound with a similar structural motif, used in chemical research and pharmaceutical development.

Uniqueness

3,9-Dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene is unique due to its bicyclic structure with two nitrogen atoms and multiple functional groups. This combination of features gives it distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

3,5-dihydroxy-4,4,6,6-tetramethyl-1-oxido-3a,7-dihydro-2H-imidazo[4,5-c]pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-9(2)5-7-8(10(3,4)13(9)16)12(15)6-11(7)14/h8,15-16H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLLGANDCRGAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=[N+](CN(C2C(N1O)(C)C)O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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